4-(cyclopropoxymethyl)benzoic acid
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Overview
Description
4-(cyclopropoxymethyl)benzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where a cyclopropoxymethyl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Scientific Research Applications
4-(cyclopropoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(cyclopropoxymethyl)benzoic acid depends on its specific applicationThese interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxymethyl group.
4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxymethyl group.
4-(cyclopropylmethoxy)benzoic acid: Similar structure but with a cyclopropylmethoxy group instead of a cyclopropoxymethyl group.
Uniqueness
4-(cyclopropoxymethyl)benzoic acid is unique due to the presence of the cyclopropoxymethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
1190044-75-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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